REACTION_CXSMILES
|
[I:1]Cl.[Cl:3][C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][N:5]=1.C([O-])(=O)C.[K+]>C(O)(=O)C>[Cl:3][C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([I:1])=[CH:6][N:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.758 g
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)N
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Name
|
potassium acetate
|
Quantity
|
0.763 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
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Details
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under reflux for 4 hr
|
Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between aqueous sodium hydrogenocarbonate (50 mL) and ethyl acetate (50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash silica chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate and hexane (1/9)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)N)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.394 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |